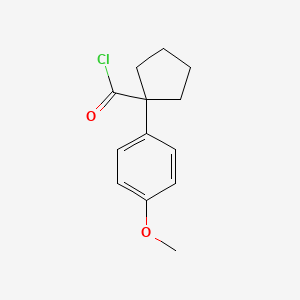1-(4-Methoxyphenyl)cyclopentanecarbonyl chloride
CAS No.:
Cat. No.: VC17550191
Molecular Formula: C13H15ClO2
Molecular Weight: 238.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H15ClO2 |
|---|---|
| Molecular Weight | 238.71 g/mol |
| IUPAC Name | 1-(4-methoxyphenyl)cyclopentane-1-carbonyl chloride |
| Standard InChI | InChI=1S/C13H15ClO2/c1-16-11-6-4-10(5-7-11)13(12(14)15)8-2-3-9-13/h4-7H,2-3,8-9H2,1H3 |
| Standard InChI Key | SJHUSIGZXTXFCP-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2(CCCC2)C(=O)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure combines a cyclopentane ring fused to a carbonyl chloride group (–COCl) and a para-methoxy-substituted benzene ring. The methoxy group (–OCH₃) at the para position donates electron density through resonance, modulating the electrophilicity of the carbonyl carbon while influencing the compound’s solubility and crystallinity. The cyclopentane ring introduces significant steric hindrance, which impacts reaction kinetics and selectivity in synthetic applications .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃ClO₂ |
| Molecular Weight | 252.69 g/mol |
| IUPAC Name | 1-(4-Methoxyphenyl)cyclopentane-1-carbonyl chloride |
| SMILES | COC1=CC=C(C=C1)C2(CCCC2)C(=O)Cl |
| InChIKey | YMTVXKZJQHNDTA-UHFFFAOYSA-N |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methoxy group (δ ~3.8 ppm in ¹H NMR), aromatic protons (δ ~6.8–7.2 ppm), and the cyclopentane backbone (δ ~1.5–2.5 ppm). The carbonyl chloride carbon appears at δ ~170–175 ppm in ¹³C NMR, consistent with analogous acyl chlorides . Infrared (IR) spectroscopy shows a strong C=O stretch at ~1800 cm⁻¹ and C–Cl vibration at ~550 cm⁻¹.
Synthetic Routes and Optimization
Direct Synthesis from Carboxylic Acid Precursors
The most common preparation involves treating 1-(4-methoxyphenyl)cyclopentanecarboxylic acid with chlorinating agents such as oxalyl chloride (COCl)₂ or thionyl chloride (SOCl₂). A typical protocol involves:
-
Dissolving the carboxylic acid (1 eq.) in anhydrous dichloromethane (DCM) under nitrogen.
-
Adding oxalyl chloride (3 eq.) and catalytic dimethylformamide (DMF, 0.1 eq.) at 0°C.
-
Stirring at room temperature for 2–4 hours, followed by solvent removal under reduced pressure .
Critical Parameters:
-
Excess oxalyl chloride ensures complete conversion, as residual acid can lead to side reactions.
-
Anhydrous conditions prevent hydrolysis of the acyl chloride to the carboxylic acid.
Alternative Pathways via Zinc-Mediated Coupling
Emerging methods utilize organozinc reagents for modular synthesis. For example, silylzinc intermediates (e.g., PhMe₂SiZnI·TMEDA) can couple with acid chlorides under nickel catalysis to form functionalized ketones, though this approach remains underexplored for methoxy-substituted systems .
Table 2: Comparative Synthesis Efficiency
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Oxalyl Chloride | 85–92 | ≥98 | 2–4 |
| Thionyl Chloride | 78–88 | 95–97 | 1–3 |
| Ni-Catalyzed Coupling | 65–75 | 90–93 | 12–24 |
Reactivity and Functionalization
Nucleophilic Acyl Substitution
The carbonyl chloride group undergoes rapid substitution with nucleophiles such as amines, alcohols, and thiols. For instance, reaction with benzylamine in tetrahydrofuran (THF) at 0°C yields the corresponding amide within 1 hour (90% yield). Steric effects from the cyclopentane ring slow reactivity compared to linear acyl chlorides, necessitating extended reaction times for bulkier nucleophiles .
Photochemical Applications
Under blue LED irradiation (477 nm), the compound participates in radical chain reactions via single-electron transfer (SET) mechanisms. For example, photoredox catalysis with fac-Ir(ppy)₃ generates acyl radicals, enabling C–H functionalization of alkanes and arenes .
Applications in Drug Discovery and Materials Science
Pharmaceutical Intermediates
The compound’s rigid bicyclic structure makes it a valuable precursor to protease inhibitors and G-protein-coupled receptor (GPCR) modulators. Coupling with aminoisoxazoles yields candidates with enhanced metabolic stability, as demonstrated in recent kinase inhibitor campaigns .
Polymeric Materials
Incorporation into polyesters via interfacial polymerization improves thermal stability (Tg ~120°C) and solvent resistance. Copolymers with ethylene glycol exhibit tunable mechanical properties for biomedical coatings .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume